

Silicene vs. Graphene FETs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silicene*

Cat. No.: *B1259896*

[Get Quote](#)

A new frontier in nanoelectronics is being explored with two-dimensional (2D) materials, with graphene and its silicon-based counterpart, silicene, at the forefront. Both materials promise to push the boundaries of transistor technology beyond the limits of conventional silicon. This guide provides a detailed comparison of the performance of silicene Field-Effect Transistors (FETs) and graphene Field-Effect Transistors (GFETs), supported by experimental data for researchers and scientists in the field.

Structural and Electronic Properties: A Tale of Two Lattices

Graphene is a single layer of carbon atoms arranged in a perfectly flat honeycomb lattice.^[1] This planar sp₂-hybridized structure is responsible for its exceptional electronic properties. In contrast, silicene, a monolayer of silicon atoms, features a buckled honeycomb lattice due to the larger ionic radius of silicon, which favors sp₃ hybridization.^{[2][3]} This seemingly small structural difference has profound implications for their electronic behavior.

While graphene is a zero-bandgap semiconductor, which limits its direct applicability in digital logic due to low on/off ratios, silicene's buckled structure allows for the opening and tuning of a bandgap with an external electric field.^{[2][4]} This tunable bandgap is a significant advantage for creating high-performance transistors that can be effectively switched off.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azonano.com [azonano.com]
- 2. arxiv.org [arxiv.org]
- 3. Silicene field-effect transistors operating at room temperature | IMM Container [imm.cnr.it]
- 4. Is silicene the next graphene? | MRS Bulletin | Cambridge Core [cambridge.org]
- 5. Silicene field effect transistor with high on/off current ratio and good current saturation | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Silicene vs. Graphene FETs: A Comparative Performance Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1259896#performance-comparison-of-silicene-fets-and-graphene-fets\]](https://www.benchchem.com/product/b1259896#performance-comparison-of-silicene-fets-and-graphene-fets)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com